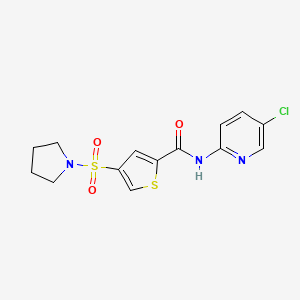

![molecular formula C19H23N3O3 B5526416 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves ring opening followed by ring closure reactions. For instance, the synthesis of a novel compound from the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole showcases a method that could be analogous to the synthesis of the target compound, demonstrating the intricate steps involved in forming such complex structures (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular and supramolecular structures of related compounds have been reported through various analytical methods, including X-ray diffraction. This technique has been used to establish the molecular structures of several isomers, revealing the intricate details of their molecular configurations and intermolecular interactions (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

The chemical properties of complex molecules like the target compound can be elucidated through their reactivity and the types of chemical reactions they undergo. For example, studies on similar compounds have shown how local reactivity descriptors can support the high reactivity of certain positions for nucleophilic attack, providing insights into the chemical behavior of these molecules (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such complex compounds are often determined through spectroscopic methods and computational studies. For instance, the computed total energy and thermodynamic parameters at different temperatures can confirm the stability of a compound, as well as its vibrational wavenumber values and electronic absorption spectra (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis and Complexation Properties

The compound 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole has been a subject of interest in the field of organic synthesis, particularly in the formation of highly substituted pyrazole ligands. These ligands have shown potential in complexing with platinum(II) and palladium(II) metal ions, indicating their relevance in coordination chemistry. The synthesis process involves the reaction of substituted 4-oxo-4H-chromones with N-methylhydrazine, leading to the formation of isomeric pyrazoles, which, under certain conditions, can transform into tricyclic derivatives. These complexes have been characterized using various techniques such as IR, 1H NMR, and FAB MS spectral analysis, demonstrating their structural integrity and potential applications in catalysis or as part of material science research (Budzisz, Małecka, & Nawrot, 2004).

Molecular Docking and Structural Analysis

Research on hybrid compounds containing pyrazole and coumarin cores, closely related to the target compound, has provided insights into their molecular geometry, Hirshfeld surface, and various electronic properties through computational studies. These studies include molecular docking, which investigates the interaction of these compounds with biological targets such as interleukin-6. This suggests the potential biomedical applications of such compounds, where their interaction with specific proteins could be of interest for therapeutic developments. The detailed analysis through spectroscopic techniques and theoretical calculations supports the structural elucidation and the understanding of their interaction mechanisms (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Green Synthesis Approaches

The importance of environmentally friendly synthesis methods has been highlighted in the preparation of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. A notable approach involves using starch solution as a catalyst, emphasizing the shift towards greener and more sustainable chemistry practices. This method not only simplifies the reaction process but also reduces the environmental impact associated with chemical syntheses, making it a significant advancement in the field of green chemistry (Hazeri, Maghsoodlou, Mir, Kangani, & Saravani, 2014).

Antimicrobial Activity

Another area of application for compounds related to 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole is in the development of antimicrobial agents. Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines has demonstrated significant antibacterial and antifungal activities, suggesting their potential as lead compounds in the development of new antimicrobial drugs. The methodological approach, which includes facile synthesis and the exploration of their biological activities, points towards the relevance of these compounds in medicinal chemistry (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12-7-13(2)22(20-12)16-9-21(10-16)19(23)15-8-14-5-4-6-17(24-3)18(14)25-11-15/h4-7,15-16H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJUSDXGLDUSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)C3CC4=C(C(=CC=C4)OC)OC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)